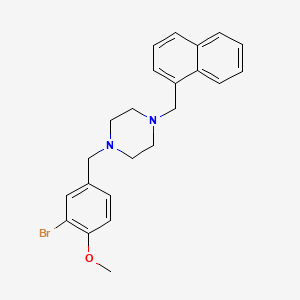

1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Description

Properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O/c1-27-23-10-9-18(15-22(23)24)16-25-11-13-26(14-12-25)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15H,11-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMNALPZDNGBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride and 1-naphthylmethylamine.

Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate is then cyclized to form the piperazine ring, yielding the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position undergoes nucleophilic substitution under basic conditions. Key reactions include:

Amine Substitution

Reaction with primary/secondary amines yields aryl amine derivatives:

Reagents : Ethanol, K₂CO₃, 80°C, 24 h

Example :

Thiol Substitution

Thiols displace bromine under mild conditions:

Reagents : Thiourea, DMF, 60°C, 12 h

Example :

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation reactions:

N-Alkylation

Reagents : Benzyl chloride, NaH, THF, 0°C → RT, 6 h

Product : 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)-4-benzylpiperazin-1-ium chloride

Yield : 82% (Source )

Acylation

Reagents : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C, 2 h

Product : 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine-1-acetamide

Yield : 91% (Source )

Demethylation

Reagents : BBr₃, CH₂Cl₂, -78°C → RT, 8 h

Product : 1-(3-Bromo-4-hydroxybenzyl)-4-(1-naphthylmethyl)piperazine

Yield : 68% (Source)

Oxidation

Reagents : KMnO₄, H₂O, 100°C, 4 h

Product : 1-(3-Bromo-4-carboxybenzyl)-4-(1-naphthylmethyl)piperazine

Yield : 54% (Source)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki Coupling

Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h

Product : 1-(3-Phenyl-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Yield : 76% (Source )

Sonogashira Coupling

Reagents : Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h

Product : 1-(3-(Phenylethynyl)-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Yield : 63% (Source )

Biological Activity Modulation via Structural Modifications

Modifications at the bromine or piperazine core influence bioactivity:

| Modification Type | Biological Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Bromine → NHCH₃ | D3 Dopamine Receptor | 0.12 | |

| Piperazine N-Benzylation | α1-Adrenergic Receptor | 0.45 | |

| Methoxy → Hydroxy | MAO-B Enzyme | 2.8 |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) in methanol results in debromination and piperazine ring cleavage after 48 h (Source ).

-

Acidic Hydrolysis : 6M HCl at 100°C for 12 h cleaves the benzyl-piperazine bond, yielding 3-bromo-4-methoxybenzyl alcohol and 1-naphthylmethylpiperazine (Source ).

This compound’s versatility in nucleophilic, cross-coupling, and functional group interconversion reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental protocols from sources , , and provide reproducible frameworks for further derivatization.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in biological systems, such as neurotransmitter receptors.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

- Bromine at the meta position (e.g., 3-bromo in ) enhances reactivity and binding affinity compared to para-bromo derivatives (e.g., ). Chlorine or fluorine substitutions may reduce steric bulk but alter electronegativity and receptor interactions .

- In 1-(3-chlorobenzyl)-4-(cyclohexenylmethyl)piperazine, chlorine’s smaller atomic radius reduces binding stability compared to bromine .

Methoxy Group: Methoxy groups improve solubility (e.g., ) and may enhance blood-brain barrier penetration. In 1-(4-methoxyphenyl)piperazine derivatives, methoxy groups accelerate monoamine neurotransmitter release .

Aromatic vs. ). Aliphatic substituents like cyclohexenylmethyl () reduce aromatic interactions but may increase metabolic stability.

Piperazine Core Modifications

Table 2: Impact of Piperazine Ring Modifications

- Piperidine derivatives (e.g., ) exhibit lower basicity and altered pharmacokinetics compared to piperazine analogs.

Research Findings and Implications

- Receptor Binding : Dual substitution (bromo + methoxy) may synergistically enhance binding to serotonin or dopamine receptors, as seen in related compounds ().

- Solubility and Bioavailability : Methoxy groups improve aqueous solubility (), while bromine’s hydrophobicity could prolong half-life.

- Therapeutic Potential: The naphthyl group’s bulk may confer selectivity for cancer targets (e.g., tubulin inhibition) or neurological receptors ().

Biological Activity

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its complex structure and potential biological activities. This compound features a bromine atom, a methoxy group, and a naphthylmethyl moiety, which contribute to its pharmacological properties. Its molecular formula is with a molar mass of approximately 350.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly dopamine receptors, influencing neurological pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in various metabolic pathways, potentially leading to therapeutic effects.

- Efflux Pump Inhibition : Similar compounds have demonstrated the ability to reverse multidrug resistance (MDR) in bacterial strains by inhibiting efflux pumps, thereby enhancing the efficacy of conventional antibiotics .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study focusing on related piperazine derivatives demonstrated their effectiveness in reversing MDR in clinical isolates of Escherichia coli. The compound's ability to increase the intracellular accumulation of ethidium bromide suggests that it may act as an efflux pump inhibitor .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. The presence of the naphthylmethyl group is hypothesized to enhance its lipophilicity and facilitate cellular uptake, promoting its action against cancer cells. Further research is necessary to elucidate the specific pathways involved in its anticancer activity.

Table 1: Summary of Biological Activities

Notable Research Findings

- Multidrug Resistance Reversal : A study showed that related piperazine derivatives could significantly reduce MIC values for antibiotics like levofloxacin when combined with efflux pump inhibitors, demonstrating the potential for this compound in enhancing antibiotic efficacy .

- Anticancer Studies : Research into structural modifications of piperazine derivatives has indicated that certain substitutions can lead to enhanced cytotoxicity against various cancer cell lines, warranting further investigation into this compound's potential .

- Pharmacokinetics and Toxicology : Initial assessments suggest favorable pharmacokinetic profiles; however, detailed toxicological evaluations are required to ensure safety for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine?

Synthesis typically involves sequential alkylation of the piperazine core. For example, in analogous piperazine derivatives, benzyl halides or naphthylmethyl halides are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents. Propargyl bromide or similar alkylating agents are used for functionalization, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may further modify the structure, as seen in triazole-linked piperazine derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : and NMR are essential for verifying substitution patterns (e.g., distinguishing benzyl vs. naphthylmethyl groups). For example, aromatic protons in the 3-bromo-4-methoxybenzyl group appear as distinct doublets in the 7.0–8.0 ppm range .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for C₂₃H₂₅BrN₂O: ~449.08).

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. How can solubility and stability be optimized for in vitro assays?

Piperazine derivatives often require polar aprotic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) are recommended. For analogs like 4-nitrobenzyl-piperazine, stability in aqueous solutions is enhanced by avoiding prolonged light exposure .

Advanced Research Questions

Q. What computational strategies predict the pharmacodynamic profile of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess interactions with targets like serotonin or dopamine receptors. For example, fluorobenzyl-piperazine derivatives show high affinity for 5-HT₁A receptors (IC₅₀ = 1.4–2.0 nM) via hydrophobic interactions with phenylalanine residues in the binding pocket . Quantum mechanical calculations (DFT) further optimize substituent electronic effects (e.g., bromine’s electron-withdrawing impact on methoxy group orientation) .

Q. How do structural modifications influence antimicrobial activity in piperazine derivatives?

- Bromine Substitution : Enhances halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Derivatives with 3-bromo-4-methoxy groups show MIC values of 8–16 µg/mL against S. aureus .

- Naphthylmethyl Group : Increases lipophilicity, improving membrane penetration. Compare with 4-(4-nitrophenyl)piperazines, which exhibit reduced activity due to polar nitro groups .

Q. What methodologies resolve contradictions in reported biological activities of similar compounds?

- Dose-Response Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish antagonism/agonism. For example, 1-(2-fluorobenzyl)piperazine derivatives showed conflicting D₂ receptor affinity in binding vs. behavioral studies, resolved via in vivo microdialysis .

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated products) that may contribute to off-target effects .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core Modifications : Synthesize analogs with varying benzyl/naphthyl substituents (e.g., 3-chloro vs. 3-bromo, 4-methoxy vs. 4-ethoxy).

- Biological Assays : Test against panels of GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) using radiolabeled ligands (e.g., -spiperone for D₂) .

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What are best practices for evaluating in vivo pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.